Cas no 338401-49-3 (3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide)

3-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a heterocyclic compound featuring a quinazolinone core fused with a substituted benzene carboxamide moiety. Its structural framework offers potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of the 3-methylphenyl group enhances lipophilicity, while the hexahydroquinazolinone ring system provides conformational rigidity, which may improve target binding affinity. This compound is of interest in pharmaceutical research due to its potential as an intermediate in synthesizing kinase inhibitors or modulators of enzymatic activity. Its well-defined chemical structure allows for precise modifications, making it a versatile building block for drug discovery applications.
3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide structure
338401-49-3 structure
Product Name:3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
CAS No:338401-49-3
MF:C16H17N3O2
MW:283.325083494186
MDL:MFCD01315795
CID:5165649
Update Time:2026-03-04

3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)benzamide
    • 3-METHYL-N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)BENZENECARBOXAMIDE
    • Oprea1_523514
    • 3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide
    • 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
    • MDL: MFCD01315795
    • Inchi: 1S/C16H17N3O2/c1-10-5-4-6-11(9-10)14(20)18-16-17-13-8-3-2-7-12(13)15(21)19-16/h4-6,9H,2-3,7-8H2,1H3,(H2,17,18,19,20,21)
    • InChI Key: YWIWSCBNSJMLSG-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(CCCC2)N=C(NC(C2C=CC=C(C)C=2)=O)N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 522
  • XLogP3: 2.1
  • Topological Polar Surface Area: 70.6

3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Pricemore >>

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3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:338401-49-3)3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
Order Number:A1017916
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:20
Price ($):315.0
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Additional information on 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Introduction to 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS No. 338401-49-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide, identified by its CAS number 338401-49-3, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This compound belongs to a structurally complex class of heterocyclic amides that have garnered considerable attention due to their diverse pharmacological activities and mechanistic insights into biological pathways. The unique scaffold of this molecule, featuring a benzenecarboxamide moiety linked to a hexahydroquinazolinyl ring system, positions it as a promising candidate for further exploration in drug discovery and therapeutic intervention.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The hexahydroquinazolinyl core in 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is particularly noteworthy, as it is known to exhibit favorable pharmacokinetic properties and can interact with biological targets in a manner that enhances binding affinity and selectivity. This structural feature has been leveraged in the development of compounds targeting various diseases, including cancer and neurodegenerative disorders.

The benzenecarboxamide functional group is another key determinant of the compound's biological activity. Carboxamides are well-documented pharmacophores that contribute to the solubility and metabolic stability of drug candidates. In particular, benzenecarboxamides have been shown to modulate enzyme activity and receptor binding with high precision. The presence of this moiety in 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide suggests that it may possess inhibitory or stimulatory effects on specific biological pathways, making it a valuable scaffold for structure-based drug design.

One of the most compelling aspects of this compound is its potential as a tool for investigating biological mechanisms at a molecular level. The combination of the hexahydroquinazolinyl and benzenecarboxamide groups creates a versatile platform for derivatization and functionalization. Researchers have utilized similar scaffolds in the past to develop inhibitors of kinases and other enzymes implicated in signal transduction pathways. Given the critical role of these pathways in maintaining homeostasis and responding to environmental stressors, compounds like 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide hold promise for elucidating disease mechanisms and identifying new therapeutic targets.

From a synthetic chemistry perspective, 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide exemplifies the sophistication achievable through multi-step organic synthesis. The construction of its core framework involves strategic bond-forming reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to establish key carbon-carbon bonds within the molecule. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also provide insights into how structural complexity can be harnessed to achieve desired biological outcomes.

The pharmacological profile of 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide has been explored through both computational modeling and experimental validation. Computational studies have predicted potential binding modes with target proteins based on its three-dimensional structure. These predictions have been corroborated by experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Such interdisciplinary approaches are essential for understanding how small molecules interact with biological systems at an atomic level.

In vivo studies have further demonstrated the therapeutic potential of derivatives related to this compound. For instance, hexahydroquinazolinyl-based analogs have shown efficacy in preclinical models of cancer by inhibiting aberrant signaling pathways that drive tumor growth. Similarly, benzenecarboxamides have been investigated for their ability to modulate neurotransmitter release in neurological disorders. While more research is needed to fully characterize the effects of 3-methyl-N-(4-oxyo - 3 , 4 , 5 , 6 , 7 , 8 - hex ah ydro - 2 - quin az oli ny l ) ben zen ec ar box am ide, these preliminary findings suggest that it could be a valuable addition to the pharmacopeia.

The development of new drug candidates is often hampered by challenges such as poor solubility, bioavailability issues, or off-target effects. However, 3 - methyl - N - ( 4 - ox o - 3 , 4 , 5 , 6 , 7 , 8 - hex ah ydro - 2 - quin az oli ny l ) ben zen ec ar box am ide addresses some of these concerns through its optimized physicochemical properties. Its molecular structure has been engineered to enhance solubility while maintaining metabolic stability, making it more suitable for clinical translation.

Future directions for research on this compound include exploring its potential as an intermediate in synthesizing more complex derivatives with enhanced biological activity. Advances in medicinal chemistry have shown that even subtle modifications to a lead compound can significantly alter its pharmacological profile, leading to improved efficacy or reduced toxicity. By leveraging computational tools alongside traditional synthetic methodologies, researchers can systematically optimize this scaffold for therapeutic applications.

In conclusion, 3-methyl-N-(4-oxyo - 3 , 4 , 5 , 6 , 7 , 8 - hex ah ydro - 2 - quin az oli ny l ) ben zen ec ar box am ide ( CAS No .338401 -49 -3 ) stands out as an innovative molecule with broad implications for chemical biology and medicinal chemistry . Its unique structural features, coupled with promising preliminary data, make it a compelling candidate for further investigation into disease mechanisms and drug discovery . As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in developing next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:338401-49-3)3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
A1017916
Purity:99%
Quantity:1g
Price ($):315.0
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